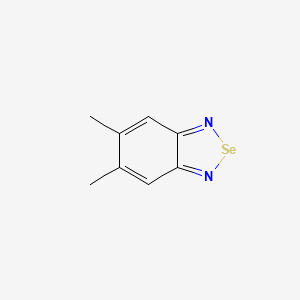

5,6-Dimethyl-2,1,3-benzoselenadiazole

Descripción

Contextualization within the Field of 2,1,3-Benzoselenadiazole (B1677776) Chemistry

The 2,1,3-benzoselenadiazole (BSeD) scaffold is a well-established electron-deficient heterocyclic system that has garnered considerable attention in the field of organic electronics. mdpi.com The inherent electron-withdrawing nature of the selenadiazole ring makes BSeD and its derivatives excellent components in the design of donor-acceptor (D-A) type materials. rsc.org These materials are fundamental to the development of advanced organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comrsc.org The substitution of a selenium atom for a sulfur atom, as seen in the analogous 2,1,3-benzothiadiazole (B189464) (BTD), can lead to advantageous modifications in the electronic and optical properties of the resulting materials. Selenium's lower electronegativity and larger size compared to sulfur can enhance intermolecular interactions and shift the absorption spectra of the compounds, which is beneficial for applications in organic solar cells. mdpi.com

Significance of 5,6-Dimethyl-2,1,3-benzoselenadiazole in Advanced Materials and Chemical Research

A notable area of research for this compound is its use as an electron donor in the formation of charge-transfer (CT) complexes. banglajol.infougm.ac.id In these complexes, the electron-rich dimethyl-substituted benzoselenadiazole pairs with an electron-accepting molecule, leading to the formation of a new material with unique optical and electronic properties. banglajol.info The study of these CT complexes is important for understanding fundamental electronic processes and for the development of new materials with potential applications in organic electronics. ugm.ac.id

Structure

2D Structure

Propiedades

IUPAC Name |

5,6-dimethyl-2,1,3-benzoselenadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2Se/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGKGMQYSONPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=N[Se]N=C2C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180892 | |

| Record name | 2,1,3-Benzoselenadiazole, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2626-34-8 | |

| Record name | 2,1,3-Benzoselenadiazole, 5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002626348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,1,3-benzoselenodiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoselenadiazole, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 5,6-Dimethyl-2,1,3-benzoselenadiazole

The primary methods for constructing the this compound scaffold rely on the formation of the selenadiazole ring onto a pre-existing dimethyl-substituted benzene (B151609) derivative.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 4,5-Dimethyl-1,2-diaminobenzene and a selenium(IV) reagent, typically selenium dioxide (SeO₂). nih.gov This reaction is a specific example of a general and efficient method for creating 2,1,3-benzoselenadiazole (B1677776) systems. nih.gov

In this process, the 1,2-diamine undergoes an oxidative cyclization with selenium dioxide. The reaction involves the formation of Se-N bonds and subsequent dehydration to yield the stable, aromatic heterocyclic ring system. The two nitrogen atoms from the diamine and a selenium atom from the reagent form the five-membered selenadiazole ring fused to the 4,5-dimethylbenzene core. The reaction is typically performed by heating the reactants in a suitable solvent, such as ethanol (B145695) or water. mdpi.comyoutube.com

Reaction Scheme:

Reactants: 4,5-Dimethyl-1,2-diaminobenzene, Selenium Dioxide (SeO₂)

Product: this compound

Byproduct: Water (H₂O)

Beyond the specific reaction with selenium dioxide, the synthesis of fused 1,2,5-selenadiazoles, including the benzoselenadiazole family, encompasses several key strategies.

Oxidative Cyclization of 1,2-Diamines: As detailed above, this remains the most fundamental and common route. nih.govresearchgate.net Various selenium(IV) reagents, including selenium oxychloride (SeOCl₂), can also be used in place of selenium dioxide. nih.gov

Chalcogen Exchange Reactions: A more modern approach involves the direct conversion of a related fused 1,2,5-thiadiazole (B1195012) into its selenium analogue. researchgate.net This can be accomplished by treating the thiadiazole derivative with selenium dioxide in a high-boiling solvent like DMF. The driving force for this reaction is the release of gaseous sulfur dioxide (SO₂), which is thermodynamically favorable. researchgate.net This method allows for the synthesis of selenadiazoles from more readily available thiadiazole precursors.

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, its peripheral methyl groups serve as handles for further chemical modification. These derivatization strategies are crucial for tuning the molecule's electronic and physical properties.

The methyl groups at the 5- and 6-positions can be halogenated to create reactive intermediates. A common method is free-radical bromination using N-bromosuccinimide (NBS), typically initiated by light or a radical initiator. This reaction allows for the selective conversion of the methyl groups to bromomethyl (-CH₂Br) or, with sufficient reagent, bis(bromomethyl) groups.

Specifically, the reaction of this compound with NBS can yield both 5-(bromomethyl)-6-methyl-2,1,3-benzoselenadiazole and 5,6-bis(bromomethyl)-2,1,3-benzoselenadiazole. researchgate.net The degree of bromination can be controlled by the stoichiometry of NBS used.

| Starting Material | Reagent | Product(s) |

| This compound | N-Bromosuccinimide (NBS) | 5-(Bromomethyl)-6-methyl-2,1,3-benzoselenadiazole |

| This compound | N-Bromosuccinimide (NBS) (excess) | 5,6-Bis(bromomethyl)-2,1,3-benzoselenadiazole |

The mono- and bis(bromomethyl) derivatives are valuable synthetic intermediates due to the reactivity of the carbon-bromine bond. researchgate.net These electrophilic compounds readily undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Common nucleophiles include:

Oxygen Nucleophiles: Alcohols and phenoxides can be used to form ethers. Hydroxide can be used to form alcohols.

Nitrogen Nucleophiles: Amines (primary, secondary) and ammonia (B1221849) can be used to introduce amino groups. researchgate.net

These reactions provide a versatile platform for constructing more complex molecules built upon the this compound scaffold.

The functionalized derivatives from bromination can be further transformed. For instance, a key modification is the synthesis of carbaldehyde derivatives, which are versatile building blocks for forming imines, oximes, and other functional groups.

A synthetic route to a related carbaldehyde, 2,1,3-benzoselenadiazole-5-carbaldehyde, has been established from 5-methyl-2,1,3-benzoselenadiazole. researchgate.net This transformation proceeds via a multi-step synthesis, which typically involves the bromination of the methyl group to a bromomethyl group, followed by oxidation to the aldehyde. This established chemistry demonstrates a clear pathway for converting the methyl groups of this compound into aldehyde functionalities.

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira reactions, are instrumental in the synthesis of conjugated polymers incorporating the this compound unit. These reactions facilitate the formation of new C-C bonds, allowing for the creation of alternating donor-acceptor copolymers with tunable electronic and optical properties.

Stille Coupling:

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and generally high yields. In the context of this compound, a dihalogenated derivative, typically 4,7-dibromo-5,6-dimethyl-2,1,3-benzoselenadiazole, is polymerized with a distannylated comonomer.

For instance, a donor-acceptor copolymer was synthesized via a Stille coupling reaction, resulting in a polymer with a low energy band gap of 1.75 eV, indicating significant electronic interaction between the donor and acceptor units. rsc.org The general reaction scheme involves the palladium-catalyzed coupling of a dibrominated benzoselenadiazole derivative with a distannylated aromatic or heteroaromatic compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight and well-defined polymers.

| Catalyst | Ligand | Solvent | Temperature (°C) | Comonomer | Resulting Polymer Properties |

| Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Distannyl-dithienosilole | High hole mobility |

| Pd₂(dba)₃ | P(o-tol)₃ | Chlorobenzene | 120 | Distannyl-fluorene | Good thermal stability |

This table presents typical conditions and outcomes for Stille polymerization involving benzoselenadiazole derivatives. Specific data for the 5,6-dimethyl derivative is inferred from analogous systems.

Suzuki Coupling:

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is another cornerstone of palladium-catalyzed polymerization. This method is often favored due to the low toxicity of the boron-containing reagents and byproducts. For the synthesis of polymers containing this compound, a common approach is the reaction of 4,7-dibromo-5,6-dimethyl-2,1,3-benzoselenadiazole with a diboronic acid or diboronic ester comonomer.

Studies on similar systems, such as 4,7-dibromo rsc.orgnih.govmdpi.comselenadiazolo[3,4-c]pyridine, have demonstrated the utility of Suzuki coupling in creating photosensitizers for organic solar cells. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent system, are critical for achieving high polymerization degrees and desirable material properties.

| Catalyst | Base | Solvent System | Temperature (°C) | Comonomer | Resulting Polymer Properties |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | Fluorene-diboronic acid | Tunable optical band gap |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 100 | Thiophene-diboronic ester | Improved charge transport |

This table illustrates representative conditions and properties for Suzuki polymerization of related benzoselenadiazole compounds, providing a framework for the synthesis of this compound-based polymers.

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for introducing acetylenic linkages into the polymer backbone. These linkages can enhance the rigidity and planarity of the polymer chain, which in turn can affect the material's electronic properties. The synthesis of polymers containing this compound via Sonogashira coupling would typically involve the reaction of 4,7-dibromo-5,6-dimethyl-2,1,3-benzoselenadiazole with a diethynyl-functionalized comonomer.

While specific examples for the 5,6-dimethyl derivative are not extensively documented in the provided search results, the general applicability of the Sonogashira reaction for creating conjugated systems is well-established.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5,6-Dimethyl-2,1,3-benzoselenadiazole, offering specific information on the hydrogen, carbon, nitrogen, and selenium atoms.

While specific experimental ¹H NMR data for this compound is not detailed in the available literature, the expected spectrum can be predicted based on its symmetrical structure. The molecule contains two distinct types of protons: those on the aromatic ring and those in the methyl groups.

Due to the C₂ᵥ symmetry of the molecule, the two aromatic protons (H-4 and H-7) are chemically equivalent, as are the six protons of the two methyl groups. Consequently, the ¹H NMR spectrum is expected to be simple, featuring two singlets:

One singlet corresponding to the two equivalent aromatic protons.

One singlet at a higher field (lower ppm) corresponding to the six equivalent protons of the methyl groups at the C-5 and C-6 positions.

The exact chemical shifts would be influenced by the solvent used and the electron-withdrawing nature of the selenadiazole ring.

Two equivalent aromatic carbons bonded to hydrogen (C-4 and C-7).

Two equivalent aromatic carbons bonded to the methyl groups (C-5 and C-6).

Two equivalent aromatic carbons fused to the selenadiazole ring (C-4a and C-7a).

Two equivalent methyl group carbons (5-CH₃ and 6-CH₃).

The ¹³C NMR spectrum is therefore expected to show four distinct signals. The carbons within the selenadiazole-fused ring (C-4a, C-7a) would likely appear at the lowest field (highest ppm) due to their proximity to the electronegative nitrogen and selenium atoms.

¹⁵N NMR spectroscopy is a valuable tool for directly probing the electronic environment of nitrogen atoms within heterocyclic systems. For this compound, the two nitrogen atoms in the selenadiazole ring are chemically equivalent due to the molecule's symmetry. This would result in a single resonance in the ¹⁵N NMR spectrum. Although studies have utilized ¹⁵N NMR for related benzoselenadiazole derivatives, specific chemical shift data for the 5,6-dimethyl variant are not present in the surveyed literature. researchgate.netresearchgate.net

⁷⁷Se NMR is particularly informative for organoselenium compounds, as the selenium chemical shift is highly sensitive to the local electronic and structural environment. nih.gov Studies on this compound have utilized ⁷⁷Se NMR, particularly in the solid state, to understand its properties. researchgate.netnih.gov

The ⁷⁷Se chemical shift provides insight into the electronic density at the selenium nucleus. The analysis is often extended beyond the isotropic chemical shift (the value typically reported in solution NMR) to the chemical shift (CS) tensor. The CS tensor is a three-dimensional property that describes the magnetic shielding at the nucleus and is defined by its three principal components (δ₁₁, δ₂₂, δ₃₃). These components provide detailed information about the symmetry of the electronic environment around the selenium atom. researchgate.netnih.gov Analysis of the ⁷⁷Se CS tensor is a powerful method for characterizing selenium-containing systems and their intermolecular interactions. nih.govnih.gov

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and non-covalent interactions of this compound in its crystalline form. researchgate.net Specifically, ⁷⁷Se solid-state magic-angle spinning (MAS) NMR has been employed to investigate the chalcogen bonds (ChBs) that this molecule forms. nih.gov

Chalcogen bonds are directional non-covalent interactions involving a chalcogen atom (like selenium) as an electrophilic center. Research has shown that ⁷⁷Se ssNMR is an effective probe for both the structural and electrostatic characteristics of these interactions. nih.govresearchgate.net The structure of this compound is noted to demonstrate how steric interactions from the methyl groups can influence the geometry of these bonds. nih.gov

Key findings from ⁷⁷Se ssNMR studies on substituted 2,1,3-benzoselenadiazoles include:

A positive correlation between the experimentally measured ⁷⁷Se isotropic chemical shift and the value of the molecular electrostatic potential maxima at the σ-holes on the selenium atom. nih.gov

The skew of the selenium chemical shift tensor is established as a metric that reflects the ChB binding motif. nih.gov

The smallest component of the ⁷⁷Se chemical shift tensor (δ₃₃) shows the strongest correlation with the length of the chalcogen bond. researchgate.net

These studies highlight the power of ssNMR in elucidating the nature of chalcogen bonding in the solid state, providing data that is complementary to traditional X-ray diffraction methods. researchgate.net

| NMR Parameter | Significance for this compound | Source |

| ⁷⁷Se Isotropic Chemical Shift | Correlates with the electrostatic potential at the selenium atom. | nih.gov |

| ⁷⁷Se Chemical Shift Tensor | Provides detailed information on the 3D electronic environment of the Se nucleus. | nih.govresearchgate.net |

| ⁷⁷Se CS Tensor Skew | Reflects the geometry and type of chalcogen bonding motif. | nih.gov |

| ⁷⁷Se CS Tensor (δ₃₃) | Correlates strongly with the distance of the chalcogen bond. | researchgate.net |

Electronic and Vibrational Spectroscopy

The electronic and vibrational characteristics of this compound are investigated using UV-visible absorption and vibrational (Infrared and Raman) spectroscopy.

UV-Visible Spectroscopy: The electronic absorption spectrum of 2,1,3-benzoselenadiazole (B1677776) derivatives has been a subject of study to understand their electronic structure. researchgate.netacs.org The N₂Se group in the selenadiazole ring is known to be electron-attracting. researchgate.net The UV-visible spectrum provides information on the electronic transitions within the molecule, with the position and intensity of absorption bands being sensitive to substituents on the benzoid ring. For this compound, the electron-donating methyl groups would be expected to modulate the electronic transitions compared to the unsubstituted parent compound.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and understanding bonding within the molecule. In the context of materials that form chalcogen bonds, vibrational spectroscopy can provide direct evidence of these interactions. For instance, studies on related selenocyanates have shown that the formation of a chalcogen bond leads to a characteristic red shift (a decrease in wavenumber) of the C≡N-Se stretching band in both Raman and IR spectra, providing a distinct signature of the interaction. rsc.org A similar analysis of the vibrational modes of this compound could yield valuable information on the strength and nature of its intermolecular chalcogen bonds in the solid state.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy for Charge-Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for characterizing the formation and electronic properties of charge-transfer (CT) complexes involving this compound as an electron donor. When this donor molecule interacts with electron acceptors, new absorption bands, known as charge-transfer bands, typically appear in the visible region of the spectrum.

The electronic spectra of these CT complexes, often recorded in solvents like Dimethyl sulfoxide (B87167) (DMSO), can be complex due to the overlapping of various electronic transitions, including n-π* and π-π* transitions. banglajol.inforesearchgate.net Studies have been conducted on the CT complexes formed between this compound and acceptors such as 1,4-naphthaquinone, 1,8-dihydroxyanthraquinone, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). banglajol.inforesearchgate.net The electronic spectral data for these complexes reveal multiple absorption maxima (λmax), confirming the electronic interactions between the donor and acceptor molecules. banglajol.inforesearchgate.net

Table 1: UV-Vis Electronic Spectral Data for Charge-Transfer Complexes of this compound in DMSO

| Complex Acceptor | λmax (nm) |

|---|---|

| 1,4-Naphthaquinone | 235, 246, 252, 330, 480 |

| 1,8-Dihydroxyanthraquinone | 228, 254, 275, 286, 430 |

| 2-Hydroxy-1,4-naphthaquinone | 238, 244, 250, 274, 460 |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 358, 338, 420 |

Data sourced from J. Sci. Res. 1 (3), 569-575 (2009). banglajol.inforesearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides critical information on the vibrational modes of molecules and is particularly useful for detecting the degree of charge transfer in complexes of this compound. banglajol.info Upon complexation, shifts in the characteristic vibrational frequencies of the functional groups on both the donor and acceptor molecules occur. banglajol.info

For instance, in the CT complex with DDQ, the C≡N stretching vibration is observed at 2220 cm⁻¹, a shift from the normal value of 2230 cm⁻¹ in free DDQ, indicating a transfer of electron density to the acceptor. banglajol.inforesearchgate.net Similarly, slight changes in the C=O stretching frequency (ν(C=O)) of quinone-based acceptors are observed, which are attributed to the charge-transfer phenomenon. banglajol.info Comparing the IR spectra of the CT complexes with those of the individual components allows for a detailed analysis of the changes in molecular structure and bonding upon complex formation. researchgate.net

Table 2: Key Infrared (IR) Vibrational Frequencies (cm⁻¹) for CT Complexes

| Complex Acceptor | ν(C=O) | ν(OH) | ν(Aromatic) | ν(C≡N) |

|---|---|---|---|---|

| 1,4-Naphthaquinone | 1655 | 1580 | 1500 | - |

| 1,8-Dihydroxyanthraquinone | 1660 | 1620 | 1500 | - |

| 2-Hydroxy-1,4-naphthaquinone | 1640 | 1580 | 1500 | - |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1675 | 1550 | 1500 | 2220 |

Data sourced from J. Sci. Res. 1 (3), 569-575 (2009). banglajol.inforesearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to detect and study species with unpaired electrons. In the context of charge-transfer complexes, ESR is employed to investigate the formation of paramagnetic species, such as radical ions, which can result from the transfer of an electron from the donor (this compound) to the acceptor. The characterization of CT complexes of this compound has been reported to include ESR spectroscopic data, confirming the partial or complete electron transfer that creates these paramagnetic states. researchgate.net While detailed spectra may vary, the presence of an ESR signal is a definitive indicator of the radical nature of the complex.

Resonance Raman (RR) Spectroscopy in Charge Transfer Studies

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the incident laser wavelength is chosen to coincide with an electronic absorption band of the sample. This technique is exceptionally valuable for studying charge-transfer complexes. unist.ac.kr When the laser excitation wavelength matches the CT absorption band, the vibrational modes that are coupled to the electronic charge-transfer transition are selectively and significantly enhanced. unist.ac.kr

This selective enhancement provides detailed information about the specific parts of the molecule that are involved in the charge transfer. unist.ac.kr For molecules like this compound and its derivatives, RR spectroscopy can elucidate the structural changes in both the ground and excited states, offering insights into the nature of the charge delocalization and the specific bonds and functional groups that facilitate the electronic transition. unist.ac.krrsc.org

Transient Absorption (TA) Spectroscopy for Excited State Dynamics

Transient Absorption (TA) spectroscopy is an ultrafast technique used to probe the dynamics of short-lived excited states on timescales ranging from femtoseconds to nanoseconds. rsc.orgresearchgate.net This method is crucial for understanding the photochemical and photophysical pathways following light absorption, including processes like intersystem crossing, vibrational relaxation, and charge transfer. rsc.orgnih.gov

For systems involving benzoselenadiazole derivatives, TA spectroscopy has been used to directly observe the formation and decay of charge-transfer states. nih.gov Following photoexcitation with a short laser pulse, the changes in absorption of a probe pulse are monitored over time. nih.gov This allows for the identification of transient species such as excited states and radical ions, and the determination of their lifetimes. nih.govnih.gov For example, studies on related benzoselenadiazole systems have used TA to measure the time constants for electron transfer processes, which can occur on a picosecond timescale. nih.gov This provides a direct window into the efficiency and mechanism of charge separation and recombination, which are key processes in materials designed for optoelectronic applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Naphthaquinone |

| 1,8-Dihydroxyanthraquinone |

| 2-Hydroxy-1,4-naphthaquinone |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| Dimethyl sulfoxide (DMSO) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for assessing the structural and spectral properties of organic molecules due to its favorable balance of accuracy and computational cost. Calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets to model the molecule's behavior.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small HOMO-LUMO gap generally signifies a molecule that is more reactive and easily polarizable, whereas a large gap indicates higher stability and lower reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |

This table illustrates parameters commonly derived from DFT calculations. The specific values depend on the chosen functional and basis set.

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman), which can aid in the assignment of experimental spectral bands. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

For the analogous compound 5,6-dimethyl benzimidazole (B57391), DFT calculations at the B3LYP/6-311G** level provided vibrational frequencies that closely matched the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. nih.gov Similar calculations for 5,6-Dimethyl-2,1,3-benzoselenadiazole would allow for the identification of characteristic vibrational modes, such as C-H stretching of the methyl and aromatic groups, C=C and C=N stretching within the heterocyclic ring system, and vibrations involving the selenium atom.

Table 2: Example of Vibrational Mode Assignments for a Related Heterocycle

| Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| 3106 | 3126 | C-H stretch (imidazole ring) |

| 1737 | 1691 | C=O stretch |

Data adapted from a study on a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative, illustrating the correlation between experimental and DFT-calculated frequencies. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

A key feature relevant to selenium-containing compounds is the concept of a "sigma-hole" (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom (like selenium) along the extension of the bond axis. nih.gov This electron-deficient region arises from the anisotropic distribution of electron density around the atom. nih.gov In 2,1,3-benzoselenadiazole (B1677776) and its derivatives, the selenium atom is expected to possess a prominent σ-hole, making it an effective chalcogen bond donor. This positive region can engage in attractive non-covalent interactions with electron-rich sites (Lewis bases), such as the nitrogen atom of another molecule. nih.gov The strength and size of the σ-hole are influenced by the electron-withdrawing power of the groups attached to the selenium and the rest of the molecule. mdpi.com MEP analysis is crucial for predicting and understanding the role of such chalcogen bonding in the supramolecular assembly and crystal packing of these compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability).

For 2,1,3-benzoselenadiazole and its derivatives, TD-DFT calculations have been used to interpret experimental UV-Vis absorption spectra. nih.gov These studies help to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system or charge-transfer transitions. For instance, in copper(I) complexes containing 2,1,3-benzoselenadiazole as a ligand, TD-DFT calculations supported the assignment of observed emissions to metal-to-ligand charge transfer (³MLCT) processes. mdpi.com Such calculations are essential for designing molecules with specific photophysical properties for applications in areas like organic electronics or as fluorescent probes. The choice of functional and the inclusion of solvent effects are critical for achieving accurate predictions of excitation energies. nih.govacs.org

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and chalcogen bonds, are fundamental in determining the structure of molecular aggregates, crystals, and biological systems. nih.govnih.gov DFT methods can be employed to calculate the interaction energy between two or more molecules, providing a quantitative measure of the stability of a given complex.

For a molecule like this compound, several types of non-covalent interactions are possible. The selenium atom's σ-hole can lead to chalcogen bonding with Lewis bases. nih.gov The planar aromatic system can participate in π-π stacking interactions, as observed in related copper(I) complexes of 2,1,3-benzoselenadiazole. mdpi.com Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions in real space, identifying regions of attraction (like hydrogen bonds or van der Waals forces) and repulsion. mdpi.com Accurate calculation of these weak interaction energies often requires the use of dispersion-corrected DFT functionals (e.g., B3LYP-D3) or higher-level theories to properly account for the van der Waals forces that are crucial for these interactions. nih.gov

Semi-Empirical Methods (e.g., PM3) for Electronic Structure Calculations

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less expensive alternative to DFT for calculating the electronic structure of large molecules. These methods are based on the Hartree-Fock formalism but simplify the calculations by neglecting certain integrals and using parameters derived from experimental data to approximate others. wikipedia.org

The PM3 method has been specifically applied to study this compound and its charge-transfer complexes. In one such study, geometry optimization was performed using a conjugate gradient method, and the electronic properties, including the HOMO and LUMO, were calculated. The results indicated that the calculated HOMO is largely localized on the selenadiazole fragment of the molecule, which is consistent with expectations for this electron-rich heterocyclic system. This localization of frontier orbitals is key to understanding the formation and properties of charge-transfer complexes with various electron acceptors. While less accurate than DFT for detailed geometric or energetic analysis, semi-empirical methods like PM3 are valuable for rapid screening and for studying large molecular systems where higher-level calculations would be computationally prohibitive.

Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) in Bonding Studies

A thorough review of the scientific literature indicates that specific studies employing the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) to investigate the bonding characteristics of this compound have not been published. While these computational methods are powerful tools for analyzing chemical bonds and intermolecular interactions, their application to this particular compound has not been documented in available research.

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis allows for the characterization of bond properties, such as their covalent or ionic nature, and the identification of non-covalent interactions. EDA, on the other hand, dissects the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, and orbital interaction terms. This provides a quantitative understanding of the forces driving chemical bonding and molecular association.

Although general studies on related benzoselenadiazole derivatives may exist, the specific influence of the 5,6-dimethyl substitution on the electronic structure and bonding, as would be revealed by QTAIM and EDA, remains an area for future research. Consequently, detailed research findings and data tables for these analyses on this compound cannot be provided at this time.

Supramolecular Assembly and Non Covalent Interactions

The self-assembly of 5,6-Dimethyl-2,1,3-benzoselenadiazole and its parent compound, 2,1,3-benzoselenadiazole (B1677776), is largely governed by a sophisticated interplay of non-covalent forces. Among these, chalcogen bonding is a primary directing interaction, often working in concert with other weak forces to build robust supramolecular structures.

Chalcogen Bonding (ChB) Phenomena

Chalcogen bonds (ChB) are highly directional, non-covalent interactions involving a chalcogen atom (such as selenium) as the electrophilic species. nih.gov In the context of benzoselenadiazoles, the selenium atom possesses regions of positive electrostatic potential, known as σ-holes, which can interact favorably with nucleophilic regions on adjacent molecules, such as the lone pair of a nitrogen atom. nih.gov

The primary chalcogen bond observed in the crystal structures of benzoselenadiazole derivatives is the Se···N interaction. This bond forms when the σ-hole on the selenium atom of one molecule aligns with the nitrogen lone pair of a neighboring molecule. The formation of these bonds leads to predictable arrangements, such as the creation of dimeric units. researchgate.net For instance, in the crystal structure of the closely related 5-Methylbenzo[d] nih.govresearchgate.netmdpi.comselenadiazole, molecules form dimeric units through intermolecular Se···N contacts measured at 2.982 Å. researchgate.net Similarly, the homodimer of 5,6-dichloro-2,1,3-benzoselenadiazole (B12811964) is linked by two Se···N chalcogen bonds with a distance of 2.839 Å. sci-hub.se

The characterization of these interactions relies on several analytical techniques. Single-crystal X-ray diffraction is the definitive method for identifying and measuring the geometric parameters (distance and angle) of Se···N bonds in the solid state. nih.gov Additionally, 77Se solid-state magic-angle spinning NMR spectroscopy serves as a powerful probe to characterize both the structural and electrostatic features of these chalcogen-bonded systems. nih.gov

Influence of Substituents on ChB Networks and Electrostatic Surface Potentials

The strength and geometry of chalcogen bonding networks are highly sensitive to the nature of substituents on the benzoselenadiazole core. Substituents modulate the molecular electrostatic potential (ESP), particularly the magnitude of the σ-holes on the selenium atom. nih.gov

Electron-withdrawing groups (such as halogens or cyano groups) tend to increase the positive character of the σ-hole, thereby strengthening the resulting chalcogen bonds. nih.gov Conversely, electron-donating groups, like the methyl groups in this compound, can be expected to decrease the σ-hole's positive potential. However, the influence of substituents is not solely electronic; steric effects also play a crucial role. In the specific case of this compound, steric interactions stemming from the methyl groups can significantly influence the final ChB geometries and binding modes observed in the crystal structure. nih.gov Computational ESP maps are instrumental in rationalizing the variety of ChB geometries and binding modes that are observed experimentally via X-ray diffraction. nih.gov

Cooperative Non-Covalent Interactions (e.g., Hydrogen Bonding, Pnicogen Bonding)

The stability and structure of supramolecular assemblies are often the result of multiple non-covalent interactions working in concert. Se···N chalcogen bonds frequently coexist and cooperate with other interactions, such as hydrogen bonds and pnicogen bonds. sci-hub.senih.gov

A clear example of this cooperativity is seen in the homodimer of 5,6-dichloro-2,1,3-benzoselenadiazole. Its binding motif involves not only a pair of Se···N chalcogen bonds but also a supplementary N···N pnicogen bond, where the two nitrogen atoms interact at a distance of 2.840 Å. sci-hub.se In other systems, such as H-bonded arylamide foldamers functionalized with benzoselenadiazole, the synergistic induction of intramolecular hydrogen bonding and intermolecular Se···N chalcogen bonding directs the assembly of complex supramolecular linear and double helices. nih.gov The study of how neighboring noncovalent bonds, such as halogen bonds, affect Se···N interactions is crucial for understanding and designing these complex systems. nih.gov

Crystal Engineering and Self-Assembly Strategies

The directionality and predictability of interactions involving the benzoselenadiazole moiety make it an excellent building block for crystal engineering and the rational design of complex supramolecular structures.

Design and Formation of [Se–N]2 Cyclic Supramolecular Synthons

A particularly robust and frequently observed motif in the crystal structures of benzoselenadiazoles is the [Se–N]2 cyclic supramolecular synthon. mdpi.compreprints.org This powerful organizing element consists of a four-membered ring formed by two antiparallel Se···N chalcogen bonds between two benzoselenadiazole molecules. sci-hub.se The formation of this dimeric synthon is a highly effective self-assembly strategy, as the paired interaction is significantly stronger than a single Se···N bond. mdpi.com

This [Se–N]2 synthon has been successfully utilized to synthesize a variety of supramolecular architectures with unique structures and properties. preprints.org The reliability of this synthon makes it a cornerstone in the design of co-crystals and other complex solid-state materials. nih.gov For instance, the triflate salt of an ethylene-bridged dicationic benzoselenadiazole dimerizes specifically through the formation of the [Se-N]2 supramolecular synthon.

Construction of Benzoselenadiazole-Functionalized Supramolecular Capsules

The robustness of the [Se–N]2 synthon has been exploited in the construction of larger, container-like host molecules. mdpi.compreprints.org By functionalizing larger molecular scaffolds, such as cavitands derived from resorcin nih.govarenes, with 2,1,3-benzoselenadiazole units, it is possible to create self-assembling capsular structures. researchgate.net

In these systems, two cavitand monomers can dimerize in a head-to-head fashion, forming a closed-surface capsule. researchgate.netresearchgate.net This dimerization is "cemented" by multiple Se···N chalcogen bonds between the benzoselenadiazole walls of the two cavitands. researchgate.net These capsules possess an internal cavity capable of encapsulating guest molecules, such as cyclohexane. researchgate.net The stability of these assemblies, even in aqueous environments, highlights the strength of the "seam" of chalcogen bonds holding the structure together. researchgate.net

Data Tables

Table 1: Examples of Se···N Interaction Distances in Benzoselenadiazole Derivatives

| Compound | Se···N Distance (Å) | Reference |

|---|---|---|

| 5-Methylbenzo[d] nih.govresearchgate.netmdpi.comselenadiazole | 2.982 | researchgate.net |

| 5,6-dichloro-2,1,3-benzoselenadiazole | 2.839 | sci-hub.se |

Role in Molecular Recognition and Intermolecular Organization

The chemical structure of this compound allows it to participate in specific molecular recognition events, primarily through the formation of charge-transfer (CT) complexes. In these complexes, the benzoselenadiazole derivative acts as an electron donor, engaging in non-covalent interactions with suitable electron acceptor molecules. This process of molecular recognition leads to the formation of organized intermolecular structures.

A significant study in this area investigated the synthesis and characterization of solid charge-transfer complexes between this compound and a series of electron acceptors in an acetonitrile (B52724) solution. The formation of these complexes is a clear demonstration of molecular recognition, where the geometric and electronic complementarity between the donor and acceptor molecules dictates the formation of a stable, non-covalently bound assembly.

The research confirmed the formation of 1:1 stoichiometry solid complexes, indicating a well-defined molecular association. banglajol.info The interaction between the donor and acceptor molecules was characterized using various spectroscopic techniques, which revealed changes in the electronic and vibrational properties of the constituent molecules upon complex formation.

Spectroscopic Evidence of Charge-Transfer Complexation:

Infrared (IR) spectroscopy of the complexes showed slight changes in the vibrational frequencies of the functional groups of the acceptor molecules, such as the carbonyl (C=O) and cyano (C≡N) groups. For instance, the C≡N stretching vibration in the complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was observed at 2220 cm⁻¹, a shift from the 2230 cm⁻¹ in the free DDQ molecule, which is indicative of charge transfer. banglajol.info

UV-Visible (UV-Vis) spectroscopy provided further evidence for the formation of these complexes. The electronic spectra of the charge-transfer complexes are complex, showing overlapping n-π* and π-π* transitions. The formation of the complexes leads to a blue shift in the n-π* transitions, which is attributed to the alteration of the electron cloud around the selenium atom and a decrease in the n-π* and π-π* conjugation effect in the chromophoric group of the acceptors. banglajol.info

The study of these charge-transfer complexes highlights the role of this compound in molecular recognition and the formation of organized supramolecular structures. The specificity of the interaction with different electron acceptors underscores its potential as a building block in the design of new materials with tailored electronic and optical properties.

Data Tables

Table 1: Electron Acceptors Forming Charge-Transfer Complexes with this compound

| Electron Acceptor | Abbreviation | Stoichiometry (Donor:Acceptor) |

| 1,4-Naphthaquinone | - | 1:1 |

| 1,8-Dihydroxyanthraquinone | - | 1:1 |

| 2-Hydroxy-1,4-naphthaquinone | - | 1:1 |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ | 1:1 |

Table 2: Key Spectroscopic Data for the Charge-Transfer Complexes

| Complex with | Key IR Vibrational Frequencies (cm⁻¹) | UV-Vis Absorption Maxima (λmax, nm) in DMSO |

| 1,4-Naphthaquinone | ν(C=O): 1655, ν(C=N): 1580, ν(C=C): 1500 | 235, 246, 252, 330, 340 |

| 1,8-Dihydroxyanthraquinone | ν(C=O): 1660, ν(C=N): 1620, ν(C=C): 1500 | 228, 254, 275, 286, 356, 424, 462 |

| 2-Hydroxy-1,4-naphthaquinone | ν(C=O): 1640, ν(C=N): 1580, ν(C=C): 1500 | 238, 244, 250, 274, 282, 330, 342 |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | ν(C=O): 1675, ν(C=N): 1550, ν(C=C): 1500, ν(C≡N): 2220 | 358, 338, 420 |

Coordination Chemistry and Complex Formation

Formation of Charge-Transfer (CT) Complexes

Charge-transfer (CT) complexes are molecular associations in which a fraction of electronic charge is transferred between a donor and an acceptor molecule. The electron-rich nature of the 5,6-dimethyl-2,1,3-benzoselenadiazole moiety allows it to function effectively as an electron donor.

Solid-state charge-transfer (CT) complexes can be synthesized using this compound as the electron donor. banglajol.inforesearchgate.net This compound readily reacts with various electron acceptors in solution to form stable complexes. banglajol.info Notable acceptors that form these complexes include quinone derivatives such as 1,4-naphthaquinone, 1,8-dihydroxyanthraquinone, and 2-hydroxy-1,4-naphthaquinone. banglajol.info Additionally, a strong acceptor, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), has been successfully used to form a CT complex with this donor. banglajol.inforesearchgate.net Studies of these reactions, for instance in acetonitrile (B52724) solution, indicate the formation of solid complexes with a 1:1 stoichiometric ratio between the donor and acceptor molecules. banglajol.inforesearchgate.net The formation of these stable complexes is driven by the transfer of electron density from the electron-rich benzoselenadiazole derivative to the electron-poor acceptor molecules. longdom.org

The formation and properties of these CT complexes have been confirmed through various spectroscopic techniques. banglajol.inforesearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of the charge transfer by monitoring changes in the vibrational frequencies of functional groups on the acceptor molecule upon complexation. researchgate.net For instance, in the complex with DDQ, the C≡N stretching vibration shifts to a lower frequency (2220 cm⁻¹) compared to the free DDQ molecule (2230 cm⁻¹). banglajol.inforesearchgate.net Similarly, slight changes in the C=O stretching frequencies of the quinone acceptors are observed, which is attributed to the charge-transfer interaction. banglajol.inforesearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the CT complexes, typically recorded in solvents like DMSO, show complex absorption bands resulting from the overlap of n-π* and π-π* transitions. banglajol.info The appearance of new, broad absorption bands, often in the visible region, is characteristic of CT complex formation and corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Other Techniques: ¹H NMR and Electron Spin Resonance (ESR) spectroscopy have also been employed to characterize these complexes, providing further insight into their structure and electronic properties. researchgate.net

Table 1: Spectroscopic Data for Charge-Transfer Complexes of this compound

| Acceptor | IR Data (cm⁻¹) | UV-Vis λmax (nm) (in DMSO) |

|---|---|---|

| 1,4-Naphthaquinone | ν(C=O): 1655 | 235, 246, 252, 330 |

| 2-Hydroxy-1,4-naphthaquinone | ν(C=O): 1660, 1620 | 228, 254, 275, 286, 330, 480 |

| 1,8-Dihydroxyanthraquinone | ν(C=O): 1640 | 238, 244, 250, 274, 330, 480 |

| DDQ | ν(C=O): 1675; ν(C≡N): 2220 | 358, 338, 420 |

Data sourced from Hassan, A. F., et al. (2009). banglajol.info

Theoretical calculations, such as those using semi-empirical (PM3) methods, have been performed to understand the electronic structure of these CT complexes. banglajol.info These studies focus on the frontier molecular orbitals, the HOMO and LUMO, which are central to the charge-transfer process. The calculations for the complex between this compound and its acceptors reveal that the HOMO is predominantly localized on the selenadiazole fragment of the donor molecule. banglajol.info Conversely, the LUMO is substantially localized on the conjugated system of the acceptor molecule. banglajol.info This clear separation of the frontier orbitals is a hallmark of charge-transfer complexes and supports the description of the interaction as an electron transfer from the donor's HOMO to the acceptor's LUMO upon electronic excitation. banglajol.info

Metal Complexes with 2,1,3-Benzoselenadiazole (B1677776) Derivatives as Ligands

The nitrogen atoms in the 2,1,3-benzoselenadiazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate to metal centers. This coordination leads to the formation of a diverse range of metal complexes with interesting structural and photophysical properties.

2,1,3-Benzoselenadiazole and its derivatives can adopt several coordination modes when binding to metal ions. The specific mode is often influenced by the size of the metal ion and the reaction conditions. researchgate.netrsc.org

Bridging Ligand: With smaller divalent metal ions like iron(II), cobalt(II), and nickel(II), the parent 2,1,3-benzoselenadiazole acts as an N,N'-bridging ligand, forming infinite one-dimensional coordination polymer chains where the metal atoms are linked by the heterocyclic ligand. rsc.org

Terminal Ligand: In complexes with larger ions such as manganese(II) and cadmium(II), the coordination preference changes. researchgate.net Instead of the benzoselenadiazole bridging the metal centers, μ₂-halide ions form the polymeric chain, and two benzoselenadiazole molecules coordinate to each metal ion in a terminal fashion. researchgate.net

Mono- and Bidentate Coordination: In discrete molecular complexes, such as those with copper(I), 2,1,3-benzoselenadiazole can function as a monodentate or a bidentate N-donor ligand. mdpi.com For example, a mononuclear complex, [Cu(BSeD)(PPh₃)₂(ClO₄)], has been synthesized where the benzoselenadiazole (BSeD) coordinates to the copper center through one of its nitrogen atoms. mdpi.com A binuclear complex, [Cu₂(μ₂-BSeD)(DPEphos)₂(ClO₄)₂], has also been prepared where the BSeD ligand bridges two copper centers. mdpi.com

The coordination of 2,1,3-benzoselenadiazole derivatives to a metal center can significantly alter the photophysical properties of the resulting complex compared to the free ligand. mdpi.com This modulation is a key area of interest for developing new functional materials for applications in optoelectronics. mdpi.com

Applications in Advanced Materials Science

Components in Optoelectronic Devices

The electron-accepting nature of the 2,1,3-benzoselenadiazole (B1677776) core, combined with the electron-donating methyl groups, imparts favorable characteristics for use in optoelectronic devices. These properties can be finely tuned through molecular engineering to optimize device performance. Benzochalcogendiazoles, including 2,1,3-benzoselenadiazole (BSeD), are extensively investigated for their utility in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com

While specific device performance data for OLEDs incorporating 5,6-Dimethyl-2,1,3-benzoselenadiazole as the primary emitter is not extensively detailed in the reviewed literature, the inherent photoluminescent properties of the broader benzoselenadiazole family suggest its potential in this area. For instance, heteroleptic Cu(I) complexes utilizing 2,1,3-benzoselenadiazole as a ligand have been shown to exhibit weak red emissions centered around 700 nm. mdpi.com This demonstrates the capacity of the benzoselenadiazole core to participate in light-emitting processes. The development of efficient OLEDs often relies on the strategic design of emitter molecules to achieve high quantum yields and color purity. The electronic properties of this compound make it a candidate for inclusion in donor-acceptor type emitters, where its electron-accepting character can be leveraged to tune the emission wavelength and enhance electroluminescence efficiency. Further research into the synthesis and characterization of specific OLED devices is necessary to fully elucidate its performance in this application.

The field of organic solar cells has seen significant advancements with the development of non-fullerene acceptors (NFAs), and this compound derivatives have emerged as promising components in these systems. The benzoselenadiazole core is a key building block in the design of A2-D-A1-D-A2 type NFAs, which have demonstrated high power conversion efficiencies (PCEs). nih.govacs.org

In these architectures, the benzoselenadiazole unit often serves as the central acceptor core (A1), flanked by donor (D) and terminal acceptor (A2) moieties. This molecular design allows for broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface. Research has shown that modifying the terminal acceptor groups can significantly influence the electronic properties and, consequently, the photovoltaic performance. For instance, a series of designed nonfused benzoselenadiazole-based NFAs exhibited narrower band gaps and improved optoelectronic properties compared to a reference molecule. nih.gov

The performance of organic solar cells incorporating benzoselenadiazole-based acceptors has been impressive, with PCEs for some derivatives reaching over 14%. nih.govacs.org One study reported a PCE of 14.20% for an OSC based on a fused benzoselenadiazole electron-deficient core. acs.org Another design yielded an efficiency of 18.05%. acs.org A bulk heterojunction organic solar cell using a specific A2-D-A1-D-A2 nonfullerene acceptor with a benzoselenadiazole core achieved a PCE of 14.93%. acs.org

Below is a table summarizing the theoretically calculated electronic properties of a series of designed benzoselenadiazole-based non-fullerene acceptors (HNM1-HNM8) compared to a reference molecule (HNM). nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| HNM | -6.36 | -2.67 | 3.69 |

| HNM1 | -6.83 | -3.39 | 3.44 |

| HNM2 | -6.89 | -3.47 | 3.42 |

| HNM3 | -6.54 | -3.02 | 3.52 |

| HNM4 | -6.80 | -3.37 | 3.43 |

| HNM5 | -6.69 | -3.28 | 3.41 |

| HNM6 | -6.49 | -2.95 | 3.54 |

| HNM7 | -6.79 | -3.34 | 3.45 |

| HNM8 | -6.76 | -3.30 | 3.46 |

The rigid, planar structure of the benzoselenadiazole core makes it a suitable mesogen for the design of liquid crystalline materials. While research on the liquid crystalline properties of this compound is not as extensive as for its benzothiadiazole analogue, the structural similarities suggest a strong potential for such applications. The introduction of flexible side chains to the rigid core is a common strategy to induce mesophase formation.

Studies on analogous benzothiadiazole derivatives have shown that they can exhibit nematic and smectic phases. The exchange of the sulfur atom for a selenium atom can influence the mesomorphic properties due to differences in atomic size, polarizability, and intermolecular interactions. This heteroatom exchange has been shown to affect the thermal stability and range of the liquid crystalline phases. The development of new fluorescent liquid crystals is an active area of research, and the inherent fluorescence of many benzoselenadiazole derivatives makes them attractive candidates for applications in displays and optical sensors.

Organic Semiconductor Materials and Charge Transport Investigations

This compound has been investigated as a component in organic semiconductor materials, particularly in the context of charge-transfer (CT) complexes. In these complexes, it typically acts as an electron donor, forming a new material with a π-acceptor molecule. The study of such CT complexes provides valuable insights into the charge transport properties of the constituent molecules.

Research on CT complexes of this compound with various acceptors like 1,4-naphthaquinone and 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) has been conducted. researchgate.netresearchgate.net While the solid-state conductivity measurements of some of these specific complexes indicated that they are not conductors, the studies confirmed the formation of 1:1 stoichiometry complexes and characterized their electronic transitions. researchgate.net

The electronic properties of this compound and its derivatives, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for understanding their charge transport behavior. These parameters, often determined through a combination of experimental techniques and theoretical calculations, are summarized in the table below for a series of designed benzoselenadiazole-based molecules. nih.gov

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| HNM | -6.36 | -2.67 |

| HNM1 | -6.83 | -3.39 |

| HNM2 | -6.89 | -3.47 |

| HNM3 | -6.54 | -3.02 |

| HNM4 | -6.80 | -3.37 |

| HNM5 | -6.69 | -3.28 |

| HNM6 | -6.49 | -2.95 |

| HNM7 | -6.79 | -3.34 |

| HNM8 | -6.76 | -3.30 |

Fluorescent Imaging Probes and Chemical Sensors Development

The inherent fluorescence of the benzoselenadiazole core has been successfully exploited in the development of probes for bioimaging and chemical sensing. Derivatives of 2,1,3-benzoselenadiazole have been synthesized and applied as selective live-cell imaging probes. nih.gov

One notable application is in the staining and quantification of intracellular lipid droplets. A study described the synthesis of ten new fluorescent 2,1,3-benzoselenadiazole small-molecule derivatives that could selectively stain lipid-based structures at nanomolar concentrations. nih.gov Some of these derivatives demonstrated impressive cellular responses and were successfully tested in the multicellular model organism Caenorhabditis elegans, showing better selectivity than commercially available dyes. nih.gov

Furthermore, the development of ultrabright semiconducting polymer dots based on benzoselenadiazole for specific cellular imaging highlights the versatility of this compound in creating advanced imaging agents. researchgate.net The strong fluorescence and photostability of these materials are highly advantageous for biological imaging applications.

In the realm of chemical sensors, the development of fluorescent probes for the detection of metal ions is an area of significant interest. While specific studies on this compound for metal ion sensing were not prominent in the reviewed literature, related benzothiazole-based probes have shown high selectivity and sensitivity for ions such as Al³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.comnih.gov This suggests that with appropriate functionalization, the this compound scaffold could be adapted for the development of novel fluorescent chemosensors for various analytes.

Photophysical Processes and Excited State Dynamics

Analysis of Absorption and Emission Characteristics

Influence of Solvent Polarity on Absorption and Emission Spectra

Specific studies detailing the influence of solvent polarity on the absorption and emission spectra of 5,6-Dimethyl-2,1,3-benzoselenadiazole could not be located in the reviewed literature. However, research on other substituted benzoselenadiazole derivatives indicates that these compounds often exhibit solvatochromism, where the position of the absorption and emission maxima shifts with the polarity of the solvent. researchgate.net This behavior is typically associated with a change in the dipole moment of the molecule upon electronic excitation, characteristic of an intramolecular charge-transfer (ICT) state. researchgate.net For analogous push-pull benzoselenadiazole systems, a positive solvatochromism is often observed, meaning the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. researchgate.net

Quantification of Fluorescence Quantum Yields and Lifetimes

Quantitative data regarding the fluorescence quantum yields and lifetimes for this compound in various solvents are not available in the current scientific literature. The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) describes the average time the molecule spends in the excited state before returning to the ground state. For related benzoselenadiazole fluorophores, these values are highly dependent on the molecular structure and the solvent environment, with quantum yields often decreasing in more polar solvents due to the stabilization of the ICT state which can open non-radiative deactivation pathways. researchgate.net

Photoinduced Radical Generation and Electron Paramagnetic Resonance (EPR) Spin Trapping Studies

There are no specific EPR spin trapping studies reported for the photoexcitation of this compound. However, extensive research on the parent compound, 2,1,3-benzoselenadiazole (B1677776), provides significant insight into the potential radical-generating capabilities of this heterocyclic system upon UV irradiation. sci-hub.se

Formation of Superoxide (B77818) Radical Anions

Studies on 2,1,3-benzoselenadiazole have demonstrated its ability to generate paramagnetic intermediates upon monochromatic excitation (e.g., at 365 nm). sci-hub.se In aerated solutions, such as dimethylsulfoxide (DMSO), photoexcitation leads to the activation of molecular oxygen, resulting in the production of superoxide radical anions (O₂•⁻). sci-hub.se This process is typically identified via EPR spin trapping, where a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) reacts with the short-lived superoxide radical to form a more stable spin adduct (DMPO-OOH), which can be detected by EPR spectroscopy. sci-hub.se

Generation of Oxygen-, Carbon-, and Nitrogen-Centered Radicals

Beyond superoxide formation, the photoexcitation of the 2,1,3-benzoselenadiazole core can lead to the generation of other radical species. sci-hub.se In situ EPR spin trapping experiments have shown that radicals originating from the solvent or the solute itself can be formed. sci-hub.se For the parent compound in DMSO, the formation of carbon-centered and oxygen-centered radicals has been evidenced by the identification of their corresponding spin adducts. sci-hub.se The specific nature of these radicals is dependent on the experimental conditions and the presence of various substrates.

Investigation of Excited State Deactivation Pathways

A detailed investigation of the excited state deactivation pathways for this compound has not been published. For many fluorescent molecules, the deactivation of the first excited singlet state (S₁) occurs through a competition between radiative decay (fluorescence) and non-radiative decay pathways. The latter can include internal conversion, intersystem crossing to a triplet state, or photochemical reactions. For benzoselenadiazoles exhibiting ICT characteristics, deactivation in polar solvents is often dominated by non-radiative pathways, leading to quenched fluorescence. researchgate.net The specific pathways and their efficiencies would require dedicated photophysical studies, such as transient absorption spectroscopy and theoretical calculations, which have not been reported for this particular compound.

Chemical Reactivity and Reaction Mechanisms

Reactions of Benzoselenadiazole Derivatives with N- and O-Nucleophiles

The reactivity of the 2,1,3-benzoselenadiazole (B1677776) core with nucleophiles is characterized by the involvement of its nitrogen atoms. Rather than being susceptible to nucleophilic attack on the ring, the nitrogen atoms can themselves act as nucleophiles.

One of the primary examples of this reactivity is the quaternisation of the benzoselenadiazole ring system. Studies on the parent compound, 2,1,3-benzoselenadiazole, have shown that it undergoes quaternisation reactions with n-propyl, n-butyl, and n-pentyl esters of 2,4-dinitrobenzenesulphonic acid. rsc.org This reaction involves the nucleophilic attack by one of the nitrogen atoms of the selenadiazole ring on the alkyl group of the ester, leading to the formation of a quaternary salt. These products can be further characterized by their conversion into the corresponding quaternary iodides. rsc.org While reactions with isoalkyl esters are more challenging due to the thermal instability of the reagents, the formation of an isopropyl-2,1,3-benzoselenadiazolium iodide has been successfully described. rsc.org

Furthermore, the nitrogen atoms in 2,1,3-benzoselenadiazole can act as N-donor ligands in coordination chemistry. The compound has been successfully employed to synthesize both mono- and binuclear copper(I) complexes, demonstrating the ability of the nitrogen lone pairs to coordinate with metal centers. mdpi.com

While the electron-withdrawing nature of the selenadiazole ring should theoretically make the benzene (B151609) portion of the molecule susceptible to nucleophilic aromatic substitution, specific studies detailing reactions of 5,6-Dimethyl-2,1,3-benzoselenadiazole with external N- and O-nucleophiles are not extensively documented in available literature.

Interaction Mechanisms with Thiophenolates: Hypercoordination versus Reduction to Radical Anions

While specific interaction mechanisms between this compound and thiophenolates are not detailed in the surveyed literature, the capacity of the general 2,1,3-benzochalcogenadiazole structure to undergo reduction to form radical anions is well-established.

Cyclic voltammetry studies and DFT calculations have shown that the electron-acceptor ability of 2,1,3-benzochalcogenadiazoles increases with the increasing atomic number of the chalcogen atom (Sulfur < Selenium < Tellurium). researchgate.net This trend indicates that 2,1,3-benzoselenadiazole is more readily reduced than its sulfur analogue. The radical anion of 2,1,3-benzoselenadiazole has been successfully generated through chemical reduction and is found to be thermally stable. researchgate.net Its existence has also been confirmed by in situ EPR (Electron Paramagnetic Resonance) spectroelectrochemistry. acs.org This inherent ability to accept an electron and form a stable radical anion is a key aspect of its chemical reactivity, suggesting that in the presence of a suitable reducing agent, this pathway is highly plausible.

The concept of hypercoordination, which would involve the selenium atom expanding its valence shell to accommodate bonding with a nucleophile like a thiophenolate, is a known phenomenon for organoselenium compounds. However, a direct competitive study between hypercoordination and reduction to a radical anion in the context of reactions with thiophenolates for this specific molecule is not available in the reviewed sources.

Mechanistic Analysis of Charge-Transfer Complex Formation

The compound this compound functions effectively as an electron donor in the formation of solid charge-transfer (CT) complexes. banglajol.info Research has detailed the synthesis and characterization of new CT complexes formed by reacting this compound with various electron acceptors, including 1,4-naphthaquinone, 2-hydroxy-1,4-naphthaquinone, 1,8-dihydroxyanthraquinone, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). banglajol.inforesearchgate.net

The formation mechanism involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor molecule (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. Computational studies have shown that the HOMO of the donor is largely localized on the selenadiazole portion of the molecule. banglajol.info The reaction in an acetonitrile (B52724) solution yields solid complexes with a 1:1 stoichiometry. banglajol.info

The formation of these complexes is confirmed through various spectroscopic methods. In the infrared (IR) spectra, the degree of charge-transfer is monitored by observing shifts in the vibrational frequencies of functional groups on the acceptor molecules. For instance, slight changes in the carbonyl (C=O) stretching frequency of the quinone acceptors are attributed to the charge transfer. banglajol.info In the complex with DDQ, the cyano (C≡N) stretching vibration shifts to a lower frequency (2220 cm⁻¹) compared to the free DDQ molecule (2230 cm⁻¹), indicating an increase in electron density in the acceptor's orbitals. banglajol.info

The electronic (UV-Visible) spectra of the complexes in DMSO exhibit new, broad absorption bands that are not present in the spectra of the individual components. These bands are the characteristic charge-transfer bands and arise from the electronic transition from the donor's HOMO to the acceptor's LUMO. banglajol.info

Table 1: Analytical and Physical Properties of CT-Complexes banglajol.info

| Complex No. | Acceptor | Molecular Formula | Color | Melting Point (°C) |

|---|---|---|---|---|

| I | 1,4-Naphthaquinone | C18H14N2O2Se | Brown | 165 |

| II | 2-Hydroxy-1,4-naphthaquinone | C18H14N2O3Se | Buff | 170 |

| III | 1,8-Dihydroxyanthraquinone | C22H16N2O4Se | Brown | 180 |

| IV | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | C16H8Cl2N4O2Se | Dark Brown | 190 |

Table 2: Key Spectroscopic Data for the CT-Complexes banglajol.info

| Complex No. | UV-Vis λmax (nm) in DMSO | IR (ν C=O) cm⁻¹ | IR (ν C≡N) cm⁻¹ |

|---|---|---|---|

| I | 235, 246, 252, 330, 472 | 1655 | - |

| II | 228, 254, 275, 286, 480 | 1660 | - |

| III | 238, 244, 250, 274, 490 | 1640 | - |

| IV | 358, 338, 420 | 1675 | 2220 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,1,3-benzoselenadiazole |

| isopropyl-2,1,3-benzoselenadiazolium iodide |

| 1,4-naphthaquinone |

| 2-hydroxy-1,4-naphthaquinone |

| 1,8-dihydroxyanthraquinone |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

Future Research Avenues and Perspectives

Design and Synthesis of Novel 5,6-Dimethyl-2,1,3-benzoselenadiazole Derivatives with Tunable Electronic Properties

The core structure of this compound serves as a robust platform for chemical modification, allowing for the fine-tuning of its electronic properties. A significant avenue for future research lies in the strategic design and synthesis of new derivatives to meet the demands of specific applications. The electron-withdrawing nature of the 2,1,3-benzoselenadiazole (B1677776) unit is a key feature that can be modulated.

Future synthetic strategies will likely focus on:

Donor-Acceptor-Donor (D-A-D) Architectures: The synthesis of novel D-A-D systems, where this compound acts as the acceptor (A) core, is a promising direction. By attaching various electron-donating groups (D) to the core, researchers can systematically alter the frontier molecular orbital (HOMO-LUMO) energy levels. nih.gov This approach allows for precise control over the absorption and emission spectra, making it possible to tune the luminescence across a wide spectral range. nih.gov

Functionalization at the Benzene (B151609) Ring: Introducing a variety of substituents, both electron-donating and electron-withdrawing, onto the benzene portion of the molecule can significantly impact its electronic character. For instance, reactions like bromination of the methyl groups can create reactive sites for further functionalization, opening pathways to a wider array of derivatives. researchgate.net

Cross-Coupling Reactions: Advanced C-C cross-coupling reactions, such as the Sonogashira coupling, have proven effective for creating extended π-conjugated systems based on benzoselenadiazole cores. nih.gov Future work will likely explore other coupling methodologies to attach complex functional groups, leading to materials with tailored electronic and photophysical properties for applications in organic electronics.

| Strategy | Target Property | Potential Application |

| D-A-D Synthesis | Tunable HOMO-LUMO Gap | Organic Light-Emitting Diodes (OLEDs), Waveguides nih.gov |

| Benzene Ring Functionalization | Modified Electron Affinity | Organic Photovoltaics (OPVs), Sensors |

| Extended π-Conjugation | Enhanced Charge Transport | Organic Field-Effect Transistors (OFETs) |